molecular formula C25H27N3O4 B12163373 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12163373
M. Wt: 433.5 g/mol
InChI Key: RILFASLYFSWKST-UHFFFAOYSA-N
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Description

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a pyrrolidinone ring, and an isoquinoline carboxamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the isoquinoline carboxamide moiety. Common synthetic routes may involve:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Methoxy Group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Isoquinoline Carboxamide Moiety: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl groups in the pyrrolidinone and isoquinoline moieties can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: shares structural similarities with other compounds containing pyrrolidinone and isoquinoline moieties.

    Methoxy (2-oxopyrrolidin-1-yl) acetate: A related compound with a simpler structure.

    Pyrrolidine derivatives: Compounds with similar pyrrolidinone rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C25H27N3O4/c1-16(2)14-27-15-20(18-7-4-5-8-19(18)25(27)31)24(30)26-21-13-17(32-3)10-11-22(21)28-12-6-9-23(28)29/h4-5,7-8,10-11,13,15-16H,6,9,12,14H2,1-3H3,(H,26,30)

InChI Key

RILFASLYFSWKST-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)OC)N4CCCC4=O

Origin of Product

United States

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